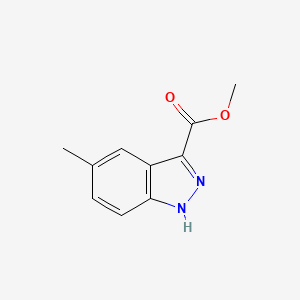

5-méthyl-1H-indazole-3-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde under acidic conditions.

Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the indazole core.

Industrial Production Methods: Industrial production of Methyl 5-methyl-1H-indazole-3-carboxylate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as indazole-3-carboxylic acid.

Reduction: Reduced forms like indazole-3-methanol.

Substitution: Substituted indazoles with various functional groups.

Applications De Recherche Scientifique

Methyl 5-methyl-1H-indazole-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: Indazole derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 5-methyl-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with various targets in the body.

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with its targets in a similar manner.

Biochemical Pathways

Indazole derivatives have been shown to affect various biological activities , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also influence multiple biochemical pathways

Result of Action

Some indazole derivatives have been shown to inhibit cell growth , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may have similar effects

Analyse Biochimique

Biochemical Properties

Methyl 5-methyl-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, have been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .

Cellular Effects

Methyl 5-methyl-1H-indazole-3-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By interacting with this pathway, Methyl 5-methyl-1H-indazole-3-carboxylate can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it may alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-methyl-1H-indazole-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Methyl 5-methyl-1H-indazole-3-carboxylate can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways, leading to altered cellular responses. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may activate certain transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-methyl-1H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Methyl 5-methyl-1H-indazole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Methyl 5-methyl-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

Methyl 5-methyl-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolites of Methyl 5-methyl-1H-indazole-3-carboxylate can have different biological activities and may contribute to the overall pharmacological effects of the compound .

Transport and Distribution

The transport and distribution of Methyl 5-methyl-1H-indazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, Methyl 5-methyl-1H-indazole-3-carboxylate can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, Methyl 5-methyl-1H-indazole-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . It may also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is crucial for elucidating its mechanism of action and therapeutic potential.

Comparaison Avec Des Composés Similaires

Methyl 1H-indazole-3-carboxylate

Methyl 5-bromo-1H-indazole-3-carboxylate

Methyl 5-chloro-1H-indazole-3-carboxylate

Uniqueness: Methyl 5-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Methyl 5-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and findings from various studies.

Structural Characteristics

Methyl 5-methyl-1H-indazole-3-carboxylate features an indazole core, characterized by a fused bicyclic structure containing nitrogen atoms. The methyl ester group enhances its solubility in organic solvents, which is crucial for its bioavailability in pharmaceutical applications. The compound's structural properties enable it to interact with biological targets effectively.

The biological activity of methyl 5-methyl-1H-indazole-3-carboxylate is primarily attributed to its ability to modulate specific molecular targets. The indazole ring can bind to various receptors and enzymes, influencing cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : It can act as an agonist or antagonist for certain receptors, impacting physiological responses.

Biological Activity

Research indicates that methyl 5-methyl-1H-indazole-3-carboxylate exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that methyl 5-methyl-1H-indazole-3-carboxylate derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the indazole core could enhance potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 5-methyl-1H-indazole-3-carboxylate | HeLa (cervical) | 15 |

| Methyl 5-methyl-1H-indazole-3-carboxylate | MCF7 (breast) | 20 |

Antimicrobial Activity

Research conducted by Pharmaceutical Biology highlighted the antimicrobial properties of methyl 5-methyl-1H-indazole-3-carboxylate against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Drug Development

Methyl 5-methyl-1H-indazole-3-carboxylate serves as a valuable scaffold in drug discovery. Its derivatives are being explored for:

- Pharmaceutical Development : As intermediates in synthesizing drugs targeting various diseases.

- Agrochemical Formulations : Potential use in developing new pesticides or herbicides due to its biological activity.

Propriétés

IUPAC Name |

methyl 5-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCOJYCOAQUSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506975 | |

| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51941-85-6 | |

| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.